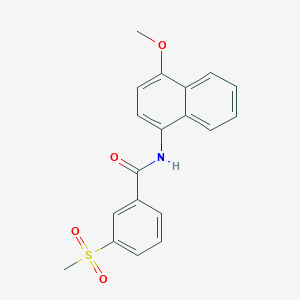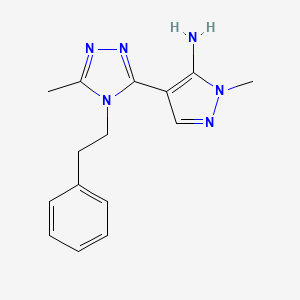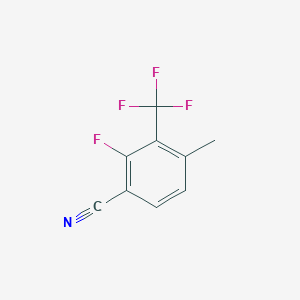![molecular formula C19H11Cl2N3OS B2924061 6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide CAS No. 303147-37-7](/img/structure/B2924061.png)
6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide (6-Cl-N-CPCN) is a synthetic nicotinamide derivative of 6-chloro-nicotinic acid (6-Cl-NAA). It is a member of the family of compounds known as nicotinamides and is an important tool for research in the field of biochemistry and physiology. 6-Cl-N-CPCN is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidine nucleotides. It is also known to have anti-inflammatory and anti-cancer properties.
Scientific Research Applications
6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide has been widely used in scientific research due to its potent inhibitory activity against DHODH. It has been used to study the role of DHODH in the biosynthesis of pyrimidine nucleotides and the regulation of cell proliferation and apoptosis. In addition, this compound has been used to study the anti-inflammatory and anti-cancer properties of the compound.
Mechanism of Action
6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide inhibits DHODH by binding to the enzyme and blocking its active site. This prevents the enzyme from catalyzing the oxidation of dihydroorotate to orotate. The inhibition of DHODH leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. In addition, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
The use of 6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable in solution. In addition, it has a high affinity for DHODH, making it a potent inhibitor of the enzyme. However, this compound can be toxic in high concentrations, so care should be taken when using it in experiments.
Future Directions
There are several potential future directions for research involving 6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide. These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use as an inhibitor of other enzymes involved in the biosynthesis of pyrimidine nucleotides. In addition, further research into the mechanism of action of this compound is needed to better understand its effects on cells. Additionally, further research is needed to determine the potential therapeutic uses of this compound.
Synthesis Methods
6-chloro-N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}nicotinamide can be synthesized via a two-step process. The first step involves the reaction of 6-chloro-nicotinic acid (6-Cl-NAA) with 4-chlorophenylsulfanylcyanide in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the intermediate product with nicotinamide in the presence of a base.
properties
IUPAC Name |
6-chloro-N-[2-(4-chlorophenyl)sulfanyl-5-cyanophenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3OS/c20-14-3-5-15(6-4-14)26-17-7-1-12(10-22)9-16(17)24-19(25)13-2-8-18(21)23-11-13/h1-9,11H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFMFWQGWBZINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)C#N)NC(=O)C3=CN=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2923978.png)


![N-(3,4-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2923988.png)
![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2923989.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopropylpyrazolo[1,5-a]pyrazine](/img/structure/B2923990.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2923992.png)

![N~1~-[3-(dimethylamino)propyl]-N~1~-methyl-4-(trifluoromethyl)benzene-1,2-diamine](/img/structure/B2923994.png)
![N-(3,4-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2923995.png)


